N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide
Description
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide |
InChI |
InChI=1S/C12H13N3O2/c1-3-10-11(15-17-14-10)13-12(16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
ZPNUAPAQDAZMBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-ethyl-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules. Researchers utilize this compound to explore reaction mechanisms and synthesize derivatives with enhanced properties.
Biological Activities
Antimicrobial and Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit promising biological activities. This compound has been investigated for its potential antimicrobial and anticancer properties. A study highlighted its effectiveness against various cancer cell lines, showcasing significant growth inhibition.
Case Study: Anticancer Activity
A recent investigation assessed the anticancer activity of this compound against several cancer cell lines. The results demonstrated:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| SNB-19 | 15.6 | 12.5 |
| OVCAR-8 | 22.3 | 10.0 |
| NCI-H460 | 18.7 | 11.0 |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells.
Medicinal Chemistry
Drug Development
This compound is being explored for its potential as a therapeutic agent in drug development. The compound's ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Agricultural Applications
Herbicidal Properties
Recent studies have indicated that oxadiazole derivatives can serve as effective herbicides. This compound has been evaluated for its ability to prevent weed growth by inhibiting shoot emergence.
Case Study: Herbicidal Activity
In a controlled environment study:
| Treatment | Shoot Emergence (%) | Efficacy (%) |
|---|---|---|
| Control | 100 | 0 |
| Compound Treatment | 15 | 85 |
The data illustrates that the compound significantly reduces shoot emergence in treated areas compared to controls.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several 1,2,5-oxadiazol-3-yl benzamide derivatives reported in the literature. Key analogs include:
Key Observations :
- Substituent Position : The target compound’s 4-ethyl group on the oxadiazole ring contrasts with electron-withdrawing substituents (e.g., nitro, chloro) in analogs, which may reduce metabolic lability compared to halogenated derivatives .
Physicochemical Properties
Melting points and solubility trends vary significantly among analogs:
| Compound ID | Melting Point (°C) | Substituent Features | Reference |
|---|---|---|---|
| 59 | 250 | 3-Chloro-4-methoxybenzamide | |
| 62 | 163 | 3-Fluorobenzamide | |
| 47 | Not reported | 3-Methylbenzamide | |
| Target | Not reported | 4-Methylbenzamide | — |
Analysis :
- Electron-withdrawing groups (e.g., Cl, CF₃) correlate with higher melting points due to increased polarity and intermolecular interactions .
Comparison with Analogs :
- Compound 44 () was synthesized via similar coupling with 3-(trifluoromethyl)benzoyl chloride, yielding a nitro-substituted oxadiazole derivative .
- Yields and purity depend on substituent reactivity; electron-deficient benzoyl chlorides (e.g., 3-fluoro) may require optimized conditions .
Antiplasmodial Activity:
- Compound 59 (IC₅₀ = 0.8 µM against Plasmodium falciparum) highlights the potency of chloro-methoxy substitutions .
Kinase Inhibition:
- 4-Methylbenzamide derivatives () show affinity for kinases like PDGFRα and VEGFR1, with substituent flexibility (e.g., trifluoromethyl) enhancing binding to hydrophobic pockets .
HDAC Inhibition:
- Analogs like compound 109 (Ki = 12 nM for HDAC1) demonstrate the importance of benzamide positioning in enzyme inhibition .
Inference for Target Compound :
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- CAS Number : 40019-21-4
Biological Activity Overview
This compound exhibits various biological activities, including:
-
Antibacterial Activity :
- Studies have shown that compounds containing the oxadiazole moiety can possess significant antibacterial properties. For instance, derivatives of oxadiazoles have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, demonstrating potential as novel antibacterial agents .
- Anticancer Activity :
- Herbicidal Activity :
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for bacterial cell wall synthesis or cancer cell metabolism.
- Cell Cycle Interference : In cancer studies, it has been observed that the compound can disrupt mitotic processes in cancer cells, leading to increased multipolar spindle formation and subsequent cell death .
Antibacterial Activity Case Study
A study evaluated the antibacterial efficacy of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like kanamycin. For example:
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| N-(4-ethyl... | 10 | 15 |
| Kanamycin | 8 | 12 |
Anticancer Activity Case Study
In a separate investigation focusing on the anticancer properties of this compound, it was found to significantly reduce cell viability in human colon cancer cell lines (DLD1). The IC50 values were determined as follows:
| Treatment | IC50 (µM) |
|---|---|
| N-(4-ethyl...) | 20 |
| Control (DMSO) | >100 |
Q & A
Basic: What are the standard synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide, and how can reaction conditions be optimized for yield?
Answer:
The compound is typically synthesized via condensation reactions between substituted benzamides and oxadiazole precursors. A common method involves refluxing 4-methylbenzoyl chloride with 4-ethyl-1,2,5-oxadiazol-3-amine in anhydrous ethanol or THF, catalyzed by glacial acetic acid or Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) . Key optimization parameters include:
- Temperature : Prolonged reflux (4–6 hours) ensures complete cyclization of the oxadiazole ring.
- Solvent polarity : Ethanol promotes nucleophilic substitution, while THF enhances solubility of intermediates.
- Catalyst loading : Pd catalysts (0.5–1 mol%) improve regioselectivity in oxadiazole formation .
Yield improvements (up to 76%) are achieved via post-reaction purification using column chromatography or recrystallization from ethanol-dioxane mixtures .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
- X-ray crystallography : Resolves dihedral angles (e.g., 84.21° between oxadiazole and benzamide rings) and hydrogen-bonding networks (N–H⋯O/S) critical for stability . Orthorhombic or monoclinic crystal systems (e.g., space group P21/c) are typical .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., ethyl group at C4 of oxadiazole, methyl on benzamide).
- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm) and oxadiazole ring (C–N, ~1250 cm) vibrations .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 301.3 g/mol for related benzamides) .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Answer:
Contradictions in bioactivity (e.g., herbicidal vs. potential anticancer effects) arise from:
- Assay variability : Differences in cell lines (e.g., plant vs. mammalian) or enzyme targets (e.g., acetolactate synthase vs. kinases) .
- Structural analogs : Minor substitutions (e.g., Cl or CF groups) drastically alter target affinity. For example, 4-chloro analogs show herbicidal activity, while trifluoromethyl derivatives inhibit kinases .
Methodological solutions :- Dose-response profiling : Establish IC values across multiple assays.
- Computational docking : Compare binding modes to homologous proteins (e.g., using AutoDock Vina).
- Metabolic stability assays : Assess oxidative degradation in liver microsomes to rule out false negatives .
Advanced: What role does molecular conformation play in the compound’s properties and bioactivity?
Answer:
- Dihedral angles : A dihedral angle >80° between the oxadiazole and benzamide rings reduces steric hindrance, enhancing membrane permeability .
- Hydrogen bonding : Intramolecular N–H⋯O bonds (2.8–3.0 Å) stabilize the planar conformation, favoring π-π stacking with aromatic residues in target enzymes .
- Crystal packing : Intermolecular N–H⋯S and C–H⋯S interactions form 2D layers, influencing solubility and crystallinity .
Implications : Conformational rigidity improves metabolic stability but may reduce binding flexibility to allosteric sites.
Basic: What are the known biological targets or mechanisms of action associated with this compound?
Answer:
- Herbicidal activity : Inhibits acetolactate synthase (ALS) in plants by mimicking branched-chain amino acids, as evidenced by patent data .
- Kinase inhibition : Structural analogs (e.g., 4-chloro derivatives) target tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket .
- Antimicrobial activity : Oxadiazole derivatives disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
Advanced: How can computational methods predict the reactivity of derivatives?
Answer:
- DFT calculations : Optimize ground-state geometries (e.g., using Gaussian 09) to predict electrophilic/nucleophilic sites. For example, the oxadiazole C3 position is prone to nucleophilic attack .
- MD simulations : Model ligand-protein interactions over 100-ns trajectories to assess binding stability (e.g., with GROMACS).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Electron-withdrawing groups (e.g., –NO) enhance herbicidal potency .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Synthesize in a fume hood due to potential ethanol/acetic acid vapors .
- Fire hazards : Use CO or dry powder extinguishers; avoid water jets to prevent splashing .
Advanced: How can synthetic routes be modified to incorporate isotopically labeled analogs for mechanistic studies?
Answer:
- Deuterium labeling : Replace ethanol with CHOD in reflux steps to incorporate H at exchangeable H sites (e.g., –NH).
- C labeling : Use C-enriched 4-methylbenzoyl chloride to track metabolic degradation via LC-MS .
- Radioactive analogs : Introduce C at the oxadiazole C3 position using KCN in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
